molecular formula C22H20Cl2N2O2 B11956414 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone CAS No. 139926-25-3

2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone

Cat. No.: B11956414
CAS No.: 139926-25-3
M. Wt: 415.3 g/mol
InChI Key: GJXUNHJGLVWDHU-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone is a synthetic organic compound with the molecular formula C22H20Cl2N2O2 and a molecular weight of 415.323 g/mol . This compound is part of the benzoquinone family, which is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 4-ethylaniline under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with cellular enzymes and proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

139926-25-3

Molecular Formula

C22H20Cl2N2O2

Molecular Weight

415.3 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(4-ethylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H20Cl2N2O2/c1-3-13-5-9-15(10-6-13)25-19-17(23)22(28)20(18(24)21(19)27)26-16-11-7-14(4-2)8-12-16/h5-12,25-26H,3-4H2,1-2H3

InChI Key

GJXUNHJGLVWDHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC)Cl

Origin of Product

United States

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